molecular formula C15H21ClN2O3S B248398 1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine

Cat. No. B248398
M. Wt: 344.9 g/mol
InChI Key: RAUNZVWQPVBXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine, commonly known as CP-55940, is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been extensively studied for its pharmacological properties.

Mechanism of Action

CP-55940 acts on the endocannabinoid system, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of physiological effects. It has been found to have a higher affinity for the CB1 receptor, which is primarily located in the central nervous system. This activation of the endocannabinoid system leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and mood regulation.
Biochemical and Physiological Effects
CP-55940 has been found to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders.

Advantages and Limitations for Lab Experiments

CP-55940 has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, it has a long half-life, allowing for sustained effects. However, one limitation is that it can be difficult to obtain and is expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for research on CP-55940. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, there is a need for more studies on the safety and toxicity of CP-55940, particularly in long-term use.

Synthesis Methods

The synthesis of CP-55940 involves the reaction between 4-chlorobenzenesulfonyl chloride and 1-piperazineacetic acid, followed by the addition of 3-methylbutanoyl chloride. The resulting product is then purified using chromatography techniques to obtain the pure compound.

Scientific Research Applications

CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain conditions. Additionally, it has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C15H21ClN2O3S

Molecular Weight

344.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C15H21ClN2O3S/c1-12(2)11-15(19)17-7-9-18(10-8-17)22(20,21)14-5-3-13(16)4-6-14/h3-6,12H,7-11H2,1-2H3

InChI Key

RAUNZVWQPVBXBL-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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